molecular formula C9H6BrNO B1506412 6-Bromoisoquinolin-4-ol CAS No. 1015070-56-0

6-Bromoisoquinolin-4-ol

Cat. No. B1506412
CAS RN: 1015070-56-0
M. Wt: 224.05 g/mol
InChI Key: KXGSBBRPEPMUTK-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-4-ol is a heterocyclic compound that contains a nitrogen atom in its five-membered ring. The molecular formula of 6-bromoisoquinolin-4-ol is C9H6BrNO, and it has a molecular weight of 224.06 g/mol .


Synthesis Analysis

The synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones involves the halopalladation cyclisation of 2-alkynyl benzyl azides . In the presence of PdBr2, CuBr2, and an additive, a variety of 2-alkynyl benzyl azides smoothly underwent the halopalladation cyclisation to afford the corresponding 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones .


Molecular Structure Analysis

The molecular structure of 6-Bromoisoquinolin-4-ol can be represented by the linear formula C9H6BrNO . The InChI code for this compound is 1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H .


Physical And Chemical Properties Analysis

6-Bromoisoquinolin-4-ol is a solid substance . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Antitumor Activity

One of the primary applications of 6-Bromoisoquinolin-4-ol derivatives is in the realm of cancer research. The compound and its derivatives have shown promising cytotoxic activity against various human tumor cell lines. For instance, a study explored the synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine Isoquinolinequinones, finding that derivatives exhibited significant antitumor activity against human gastric adenocarcinoma, human lung, and human bladder carcinoma cancer cells, with 7-Amino-6-bromoisoquinoline-5,8-quinone being notably potent (V. Delgado, Andrea Ibacache, C. Theoduloz, J. Valderrama, 2012).

Antibacterial Applications

Research has also revealed the antibacterial potential of 6-Bromoisoquinolin-4-ol derivatives, particularly against drug-resistant strains. A study focused on the synthesis of new derivatives and their antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's relevance in addressing antibiotic resistance challenges (Mahwish Arshad, N. Rasool, M. Qamar, S. A. Shah, Z. Zakaria, 2022).

Molecular Docking and Synthesis Studies

6-Bromoisoquinolin-4-ol serves as a crucial intermediate in the synthesis of various bioactive compounds. For example, studies have demonstrated its role in the development of tyrosine kinase inhibitors, critical in cancer treatment due to their ability to inhibit the epidermal growth factor receptor (EGFR). These findings highlight the compound's utility in drug design and development (A. Bridges, H. Zhou, D. R. Cody, G. Rewcastle, A. McMichael, H. D. Showalter, D. W. Fry, A. Kraker, W. Denny, 1996).

Synthesis and Chemical Properties

6-Bromoisoquinolin-4-ol is pivotal in synthesizing complex molecular structures, offering insights into novel synthetic routes and chemical properties. Research into its facile synthesis and the exploration of its reactions under different conditions contribute to a deeper understanding of its chemical behavior and potential applications (Wenhui Wang, Yuping Guo, Linxiao Wang, Yiqiang Ouyang, Qinqin Wang, Wufu Zhu, 2015).

Safety And Hazards

The safety data sheet for 6-Bromoisoquinolin-4-ol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with plenty of water and seek medical advice .

properties

IUPAC Name

6-bromoisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGSBBRPEPMUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721117
Record name 6-Bromoisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoisoquinolin-4-ol

CAS RN

1015070-56-0
Record name 6-Bromoisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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